JT010
Overview
Description
JT010 is a chemical compound known for its potent and selective activation of the transient receptor potential ankyrin 1 (TRPA1) channel. This receptor is involved in the perception of pain and the detection of environmental stimuli. This compound has been widely used in scientific research to study the role of TRPA1 in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: JT010 is synthesized through a series of chemical reactions involving the formation of a thiazole ring and subsequent modifications. The key steps include:
- Formation of the thiazole ring by reacting 4-methoxyphenyl isothiocyanate with 2-bromoacetophenone.
- Substitution of the bromine atom with a methoxypropyl group.
- Final acetylation to introduce the chloroacetamide group .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction temperatures and times.
- Purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: JT010 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
JT010 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the activation and inhibition of TRPA1 channels.
Biology: Investigates the role of TRPA1 in sensory neurons and pain perception.
Medicine: Explores potential therapeutic applications for pain management and inflammation.
Industry: Utilized in the development of new drugs targeting TRPA1 channels
Mechanism of Action
JT010 exerts its effects by selectively activating the TRPA1 channel. The mechanism involves:
Binding: this compound covalently binds to cysteine residues in the TRPA1 channel.
Activation: This binding induces a conformational change that opens the channel, allowing the influx of calcium ions.
Pathways: The activation of TRPA1 leads to downstream signaling pathways involved in pain perception and inflammation
Comparison with Similar Compounds
JT010 is unique in its high potency and selectivity for TRPA1 compared to other similar compounds. Some similar compounds include:
Allyl isothiocyanate: A natural TRPA1 activator found in mustard oil.
Cinnamaldehyde: Another natural TRPA1 activator found in cinnamon.
ASP-7663: A synthetic TRPA1 activator with lower potency compared to this compound
This compound stands out due to its high selectivity and potency, making it a valuable tool in TRPA1 research.
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-21-9-3-8-19(15(20)10-17)16-18-14(11-23-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAWJRXKGLWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336571 | |
Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-33-5 | |
Record name | 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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